molecular formula C11H13BrClN B8013576 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine

1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine

Cat. No.: B8013576
M. Wt: 274.58 g/mol
InChI Key: KRYCJMCNMVQORL-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-bromo-4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The presence of the bromo and chloro substituents enhances the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

  • 1-[(2-Bromo-4-fluorophenyl)methyl]pyrrolidine
  • 1-[(2-Chloro-4-bromophenyl)methyl]pyrrolidine
  • 1-[(2-Bromo-4-methylphenyl)methyl]pyrrolidine

Uniqueness: 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidine stands out due to the specific combination of bromo and chloro substituents, which impart unique chemical and biological properties. This combination enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

1-[(2-bromo-4-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-11-7-10(13)4-3-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYCJMCNMVQORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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